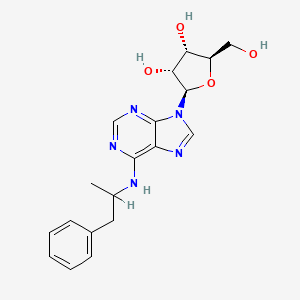
N-(1-Methyl-2-phenylethyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N6-Fenilisopropiladenosina, comúnmente conocida como (S)-PIA, es un compuesto orgánico sintético que pertenece a la clase de agonistas del receptor de adenosina. Es un estereoisómero de la N6-Fenilisopropiladenosina, que se conoce por su alta afinidad y selectividad hacia los receptores de adenosina, particularmente el receptor A1. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en varios campos, incluyendo la neurología y la cardiología .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-N6-Fenilisopropiladenosina típicamente involucra los siguientes pasos:
Materiales de Partida: La síntesis comienza con la preparación del derivado de adenosina.
N-Alquilación: El derivado de adenosina se somete a N-alquilación con fenilisopropilamina en condiciones controladas para formar el producto deseado.
Purificación: El producto crudo se purifica luego utilizando técnicas cromatográficas para obtener (S)-N6-Fenilisopropiladenosina en alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de (S)-N6-Fenilisopropiladenosina puede implicar:
Síntesis a Gran Escala: Utilizando reactores automatizados y sistemas de flujo continuo para escalar el proceso de síntesis.
Optimización de las Condiciones de Reacción: Ajuste fino de parámetros como la temperatura, la presión y los sistemas de solventes para maximizar el rendimiento y minimizar las impurezas.
Control de Calidad: Implementación de medidas rigurosas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
(S)-N6-Fenilisopropiladenosina sufre varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde sustituyentes específicos se reemplazan con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros y las aminas se emplean en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
(S)-N6-Fenilisopropiladenosina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran agonistas del receptor de adenosina.
Biología: El compuesto se emplea en investigación para comprender el papel de los receptores de adenosina en la señalización celular y los procesos fisiológicos.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como las arritmias cardíacas, las enfermedades neurodegenerativas y las lesiones isquémicas.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y como herramienta en la investigación de descubrimiento de fármacos.
Mecanismo De Acción
(S)-N6-Fenilisopropiladenosina ejerce sus efectos al unirse a los receptores de adenosina, particularmente el receptor A1. Esta unión conduce a la activación de vías de señalización intracelular, incluida la inhibición de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico (cAMP) y la modulación de la actividad de los canales iónicos. Estas acciones resultan en varios efectos fisiológicos, como la vasodilatación, la neuroprotección y las respuestas antiinflamatorias .
Comparación Con Compuestos Similares
(S)-N6-Fenilisopropiladenosina se puede comparar con otros agonistas del receptor de adenosina, como:
N6-Ciclopentiladenosina (CPA): Conocido por su alta selectividad hacia los receptores A1, similar a (S)-N6-Fenilisopropiladenosina.
N6-Ciclohexiladenosina (CHA): Otro potente agonista del receptor A1 con propiedades farmacológicas similares.
N6-Benziladenosina (BA): Presenta afinidad tanto por los receptores A1 como A2, lo que lo hace menos selectivo en comparación con (S)-N6-Fenilisopropiladenosina.
La singularidad de (S)-N6-Fenilisopropiladenosina radica en su estereoquímica específica, que contribuye a su alta selectividad y potencia hacia el receptor A1, diferenciándolo de otros agonistas del receptor de adenosina .
Propiedades
Número CAS |
20125-40-0 |
|---|---|
Fórmula molecular |
C19H23N5O4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
Clave InChI |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
SMILES isomérico |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Key on ui other cas no. |
38594-97-7 |
Sinónimos |
(N6)-1-phenyl-2-propyladenosine 1-MPEAD N(6)-(1-methyl-2-phenethyl)adenosine N(6)-(2-phenylisopropyl)adenosine N-(1-methyl-2-phenylethyl)adenosine N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer N6-PPA R-PIA S-PIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















